molecular formula C8H15NO B14035518 (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol

Katalognummer: B14035518
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: OPJQEXKBNRGOLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol is a spirocyclic compound featuring a unique bicyclic structure with a nitrogen atom at position 4 and a methyl group attached to the azaspiro ring. This compound is cataloged by CymitQuimica (Ref: 10-F667972) and is structurally related to bioactive spirocyclic derivatives used in medicinal chemistry, such as JAK1 inhibitors and antiviral agents like ledipasvir . Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(4-methyl-4-azaspiro[2.4]heptan-5-yl)methanol

InChI

InChI=1S/C8H15NO/c1-9-7(6-10)2-3-8(9)4-5-8/h7,10H,2-6H2,1H3

InChI-Schlüssel

OPJQEXKBNRGOLE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CCC12CC2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol typically involves the construction of the azaspiro[2.4]heptane ring system followed by functional group transformations to introduce the methanol substituent at the 5-position. Key steps include:

  • Formation of the spirocyclic ring system through cyclization reactions.
  • Introduction or protection of nitrogen substituents.
  • Functionalization of the 5-position to install the methanol group.

Synthesis via Cyclopropane Intermediates and Spiro Ring Formation

One well-documented approach starts from cyclopropane derivatives, such as 1-acetyl-1-cyclopropanecarboxylate, which undergoes bromination and subsequent cyclization with amines to form spirocyclic intermediates. This method is detailed in US Patent US5508428A and involves the following key steps:

  • Reaction of ethyl acetoacetate with 1,2-dibromoethane in the presence of a base to yield ethyl 1-acetyl-1-cyclopropanecarboxylate.
  • Bromination of the acetyl group to give ethyl 1-bromoacetyl-1-cyclopropanecarboxylate.
  • Cyclization with benzylamine to afford 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane.
  • Subsequent deprotection and reduction steps yield the desired azaspiro compound with free amine functionality.
  • Functionalization at the 5-position can then be performed to introduce the methanol group.

This route allows access to optically active spiro amines by resolution via high-performance liquid chromatography (HPLC) and further transformations.

Lithiation and Carboxylation Approach

Another efficient method involves lithiation of a Boc-protected azaspiro intermediate followed by carboxylation with carbon dioxide, as described in a recent research report:

  • Starting with tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate, the nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
  • The compound is treated with tetramethylethylenediamine (TMEDA) and sec-butyllithium (sec-BuLi) at low temperature (-78°C to -60°C) to generate a lithio intermediate.
  • Bubbling carbon dioxide through the reaction mixture at room temperature carboxylates the lithio intermediate at the 5-position.
  • Acidification and extraction yield the 4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid.
  • Subsequent reduction of the carboxylic acid to the corresponding methanol derivative can be achieved via standard reduction methods (e.g., lithium aluminum hydride).

This method is scalable, with yields around 69% for the carboxylation step, and has been successfully performed on multigram scales (up to ~68 g per run).

Esterification and Reduction Steps

To convert the carboxylic acid intermediate to the methanol derivative:

  • The carboxylic acid can be esterified using condensation reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of alcohols.
  • Alternatively, direct esterification with diazomethane or trimethylsilyldiazomethane can be employed.
  • The ester is then reduced to the primary alcohol (methanol group) using reducing agents like lithium aluminum hydride (LiAlH4).

This two-step process is common in the preparation of (4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol and related compounds.

Comparative Data Table of Key Preparation Methods

Step Method Description Key Reagents/Conditions Yield Scale Notes
1 Cyclopropane intermediate formation and bromination Ethyl acetoacetate, 1,2-dibromoethane, bromine, base Not specified Lab scale Forms spirocyclic intermediate with benzylamine cyclization
2 Lithiation and carboxylation of Boc-protected azaspiro TMEDA, sec-BuLi, CO2, THF, -78°C to RT 69% (carboxylation) Multigram (up to 68 g) Scalable, mild conditions, high yield
3 Esterification of carboxylic acid intermediate DCC, EDC, alcohols, or diazomethane High (typical) Lab scale Used to prepare esters for reduction
4 Reduction of ester to methanol Lithium aluminum hydride (LiAlH4) High (typical) Lab scale Standard reduction to primary alcohol

Detailed Research Findings and Notes

  • The lithiation/carboxylation approach is notable for its operational simplicity and scalability, avoiding expensive catalysts and harsh conditions.
  • The cyclopropane-based synthesis allows access to optically active spiro amines, which can be important for chiral drug intermediates.
  • Esterification and reduction steps are well-established and provide high yields of the methanol derivative, essential for preparing (4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol.
  • Bases commonly used in these syntheses include potassium carbonate, sodium hydroxide, triethylamine, and diisopropylethylamine, depending on the reaction step.
  • Purification often involves extraction with ethyl acetate, washing with sodium thiosulfate and brine, drying over sodium sulfate, and silica gel chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted azaspiro derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

  • Hydrophilicity: The methanol group in (4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol enhances hydrophilicity compared to methylamino or benzyl-substituted analogs (e.g., C₁₄H₁₈N₂O₂ in ). However, it is less water-soluble than hydrochloride salts like 2-(4-Azaspiro[2.4]heptan-4-yl)ethanamine HCl .
  • Basicity : The nitrogen in the azaspiro ring confers moderate basicity, whereas oxa analogs (e.g., {4-Oxaspiro[2.4]heptan-5-yl}methanamine HCl) exhibit reduced basicity due to oxygen's electronegativity .

Pharmacological Relevance

  • JAK1 Inhibition: Analogous spirocycles, such as (R)-3-(7-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptane derivatives, demonstrate selective JAK1 inhibition, suggesting the scaffold's utility in immunomodulation .
  • Antiviral Activity : Ledipasvir incorporates a 5-azaspiro[2.4]heptane moiety, highlighting the framework's role in NS5A protein inhibition for hepatitis C treatment .

Biologische Aktivität

(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.

Structure and Properties

The molecular structure of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol can be represented as follows:

PropertyValue
Molecular Formula C8H14N2O
Molecular Weight 158.21 g/mol
IUPAC Name (4-Methyl-4-azaspiro[2.4]heptan-5-yl)methanol

The biological activity of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes.

  • Neurotransmitter Receptor Modulation : The compound has been shown to interact with GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction can lead to anxiolytic effects and muscle relaxation.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain kinases, potentially impacting signaling pathways involved in cell proliferation and survival.

In Vitro Studies

Research has demonstrated that (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol exhibits significant biological activity in various assays:

  • GABA_A Receptor Binding : The compound displayed a binding affinity with an IC50 value of approximately 25 nM, indicating strong interaction with the receptor subtype that contains the α5 subunit .

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of the compound:

  • Anxiety Models : In a mouse model of anxiety, administration of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.

Case Studies

  • Study on GABA_A Modulation :
    • A study evaluated the effects of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol on GABA_A receptor subtypes.
    • Results indicated that the compound preferentially binds to α5-containing GABA_A receptors, leading to enhanced inhibitory signaling and muscle relaxation .
  • Kinase Inhibition Study :
    • Another investigation focused on the compound's potential as a kinase inhibitor.
    • It was found to selectively inhibit JAK1 with an IC50 value of 8.5 nM, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol?

The compound can be synthesized via carbamate intermediates, as demonstrated in analogous spirocyclic systems. For example, tert-butyl carbamate derivatives of azaspiro compounds are reacted with methanolic solutions under reflux, followed by deprotection to yield the final alcohol. Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to avoid side reactions like epimerization . A validated approach involves using tert-butyl (2-(4-azaspiro[2.4]heptan-4-yl)ethyl)carbamate as a precursor, with subsequent hydrolysis and purification via column chromatography .

Q. How can the structural integrity of (4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol be confirmed post-synthesis?

Advanced spectroscopic techniques are essential:

  • NMR : 1^1H and 13^13C NMR identify spirocyclic protons (δ 1.5–2.5 ppm for bridgehead hydrogens) and methanol’s hydroxyl group (δ 3.3–3.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C8_8H15_{15}NO2_2 with [M+H]+^+ at 141.1) .
  • X-ray Crystallography : Resolves spatial arrangement of the azaspiro ring and methanol substituent .

Q. What is the role of this compound in drug design, particularly kinase inhibition?

The azaspiro scaffold is a privileged structure in kinase inhibitor development due to its conformational rigidity and ability to engage hydrophobic pockets. For instance, (R)-3-(7-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, derived from a similar spiro system, showed JAK1 inhibition (IC50_{50} = 8.5 nM) with 48-fold selectivity over JAK2. The methanol group enhances solubility, critical for bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties of derivatives?

Key strategies include:

  • Substituent Variation : Modifying the spiro ring’s methyl group or methanol’s hydroxyl position alters target binding. For example, replacing methyl with bulkier groups (e.g., cyclopropyl) increased JAK1 selectivity .
  • Bioisosteric Replacement : Substituting methanol with a carbamate or ether group improved metabolic stability in preclinical models .
  • Stereochemical Control : Enantiomeric purity (e.g., R vs. S configuration) significantly impacts potency, as shown in JAK1 inhibitor studies .

Q. What methodologies are used to assess in vitro ADME properties?

  • Solubility : Shake-flask method in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) .
  • Permeability : Caco-2 cell monolayers quantify intestinal absorption potential (Papp_{app} > 1 × 106^{-6} cm/s indicates high permeability) .
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) measures half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .

Q. How are analytical challenges (e.g., quantification in biological matrices) addressed?

  • HPLC Methods : Reverse-phase C18 columns (e.g., Chromolith®) with mobile phases like methanol:water (70:30 v/v) and UV detection at 254 nm achieve LOQ < 10 ng/mL .
  • LC-MS/MS : MRM transitions (e.g., m/z 141.1 → 98.0) enhance specificity in plasma pharmacokinetic studies .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in IC50_{50} values (e.g., JAK1 inhibition ranging from 8.5–50 nM) may arise from assay conditions (ATP concentration, enzyme source). Standardizing protocols (e.g., Eurofins’ KinaseProfiler™) and using positive controls (e.g., tofacitinib) improve reproducibility .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
  • In Vivo Testing : Employ collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models to validate therapeutic efficacy in autoimmune disease contexts .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to confirm structural assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.